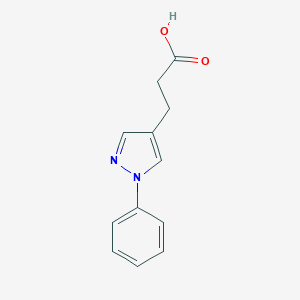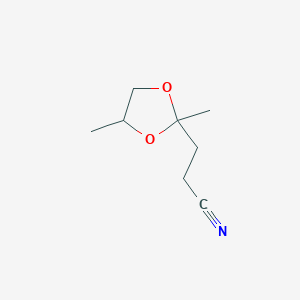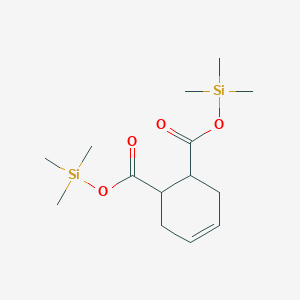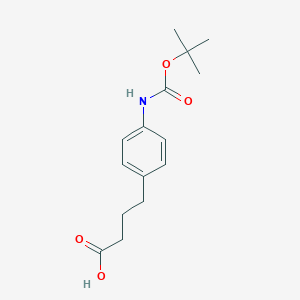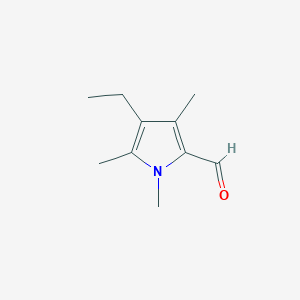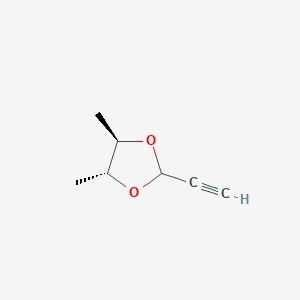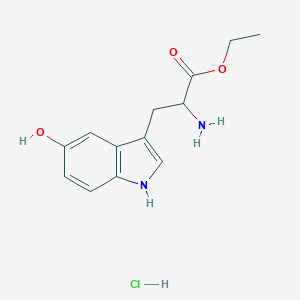![molecular formula C18H31NO4 B034540 (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate CAS No. 103691-23-2](/img/structure/B34540.png)
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate, also known as TTA-P2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TTA-P2 is a spirocyclic compound that belongs to the family of azaspiro compounds. It has been found to have various biochemical and physiological effects that make it a promising candidate for further study.
Mechanism Of Action
The mechanism of action of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate is not fully understood, but it is believed to act on various cellular pathways involved in inflammation, cell proliferation, and apoptosis. (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has been found to modulate the activity of various enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in these pathways.
Biochemical And Physiological Effects
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in animal models of neurodegenerative diseases. (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages And Limitations For Lab Experiments
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate is also soluble in both water and organic solvents, making it suitable for a wide range of experimental conditions. However, (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate. One area of research is the development of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is the study of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate as an anti-inflammatory and anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate and its potential side effects in humans.
Synthesis Methods
The synthesis of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate involves a multi-step process that starts with the reaction of 1,5-diaminopentane with 3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-2-one. The resulting product is then reacted with prop-2-enoic acid to form (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate. The synthesis of (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has been found to have various scientific research applications. It has been studied for its potential therapeutic effects in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. (3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further study in these areas.
properties
CAS RN |
103691-23-2 |
|---|---|
Product Name |
(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate |
Molecular Formula |
C18H31NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C18H31NO4/c1-7-14(20)21-11-17(8-2)12-22-18(23-13-17)9-15(3,4)19-16(5,6)10-18/h7,19H,1,8-13H2,2-6H3 |
InChI Key |
CPHVKUYLZDFLAT-UHFFFAOYSA-N |
SMILES |
CCC1(COC2(CC(NC(C2)(C)C)(C)C)OC1)COC(=O)C=C |
Canonical SMILES |
CCC1(COC2(CC(NC(C2)(C)C)(C)C)OC1)COC(=O)C=C |
synonyms |
Acrylic acid 3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-ylmethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
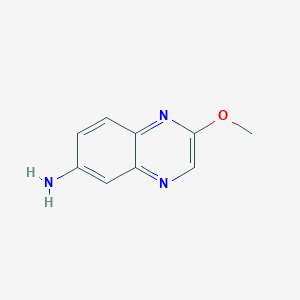
![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)
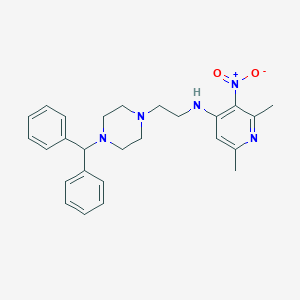
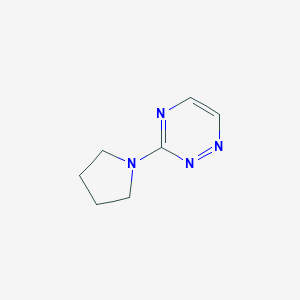
![8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B34468.png)
